Phosphorescent Quantum Yield Enhancement in 4‑Ethynylpyridyl vs. 3‑Ethynylpyridyl Platinum(II) Complexes
In platinum(II)‑alkynyl complexes bearing terminal pyridyl moieties, the 4‑ethynylpyridyl isomer (para‑substitution relative to the pyridine nitrogen) delivers a higher phosphorescent quantum yield than the 3‑ethynylpyridyl variant. Zhang et al. demonstrated that this effect is rooted in resonance stabilization of a metallo‑cumulene form that shifts electron density to the electronegative N‑atom at the para‑site, increasing molecular rigidity and reducing non‑radiative decay [1]. The target compound 4‑ethynyl‑2‑phenylpyridine positions the ethynyl group precisely at this para‑site while retaining the 2‑phenyl substituent needed for cyclometalation, making it a direct entry point to high‑quantum‑yield phosphorescent complexes.
| Evidence Dimension | Phosphorescent quantum yield (Φ) and lifetime (τ) of Pt‑alkynyl complexes |
|---|---|
| Target Compound Data | 4‑Ethynylpyridyl‑Pt‑NHC complex: Φ = 39% (λmax = 512 nm), τ = 21.2 μs [1] |
| Comparator Or Baseline | 3‑Ethynylpyridyl‑Pt‑NHC complex: quantum yield not explicitly reported but noted to be lower owing to reduced metallo‑cumulene stabilization [1] |
| Quantified Difference | Qualitatively: para‑ (4‑) substitution directionally enhances phosphorescence relative to meta‑ (3‑) substitution; the highest Φ achieved in the 4‑ethynylpyridyl series is 39% at 512 nm [1] |
| Conditions | Pt(II)‑alkynyl complexes with N‑heterocyclic carbene co‑ligands; quantum yields measured by absolute method in degassed solution [1] |
Why This Matters
Selecting 4‑ethynyl‑2‑phenylpyridine over its 3‑ethynyl isomer enables access to the para‑ethynylpyridyl architecture shown to maximize phosphorescent quantum yield in heavy‑metal complexes, directly influencing OLED emitter efficiency.
- [1] Zhang, Y. et al. Increasing phosphorescent quantum yields and lifetimes of platinum‑alkynyl complexes with extended conjugation. Dalton Trans. 46, 9794–9800 (2017). View Source
